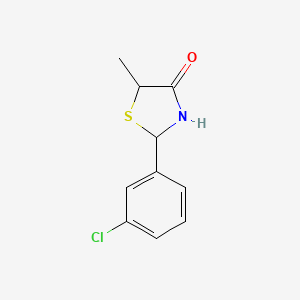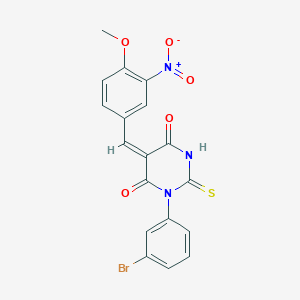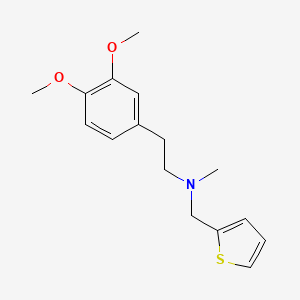
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, also known as S-3-CT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic animals. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has also been found to protect against oxidative stress and reduce lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animals at doses up to 100 mg/kg. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, which makes it a convenient compound for research purposes.
One limitation of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. In addition, the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In addition, further studies are needed to elucidate the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one and its effects on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to cyclization using sodium hydroxide, which leads to the formation of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to possess antimicrobial and antioxidant activities. The compound has also been investigated for its potential use as an insecticide and herbicide.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWHIBVHAATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)

![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)